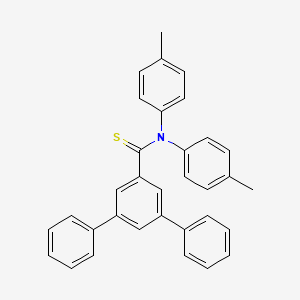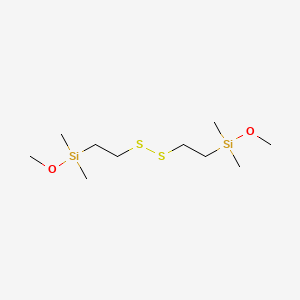
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane is a unique organosilicon compound characterized by its distinctive structure, which includes silicon, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of tetramethylsilane and a sulfur source such as sulfur dichloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of 3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes with various biomolecules, potentially altering their function. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,7,7-Tetramethyl-2,11-dioxabicyclo[4.4.1]undeca-3,5-dien-10-one
- 6,7-Bis(benzyloxy)-2,2,11,11-tetramethyl-3,3,10,10-tetraphenyl-4,9-dioxa-3,10-disiladodecane
Uniqueness
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane is unique due to its specific combination of silicon, oxygen, and sulfur atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
180003-78-5 |
|---|---|
Formule moléculaire |
C10H26O2S2Si2 |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
methoxy-[2-[2-[methoxy(dimethyl)silyl]ethyldisulfanyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C10H26O2S2Si2/c1-11-15(3,4)9-7-13-14-8-10-16(5,6)12-2/h7-10H2,1-6H3 |
Clé InChI |
DEGHNHDTDBXIBA-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CCSSCC[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
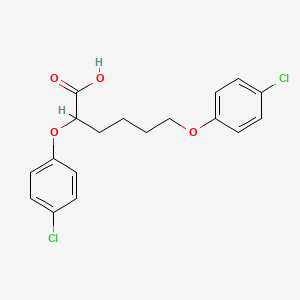
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
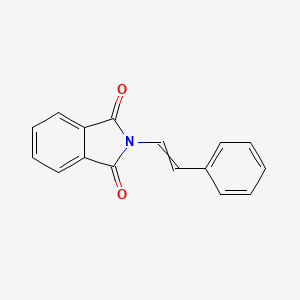
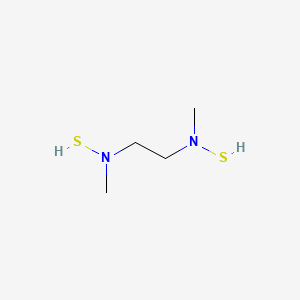
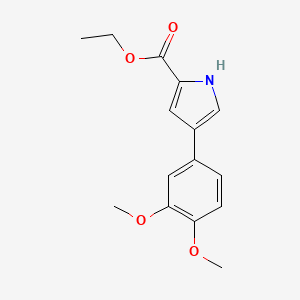
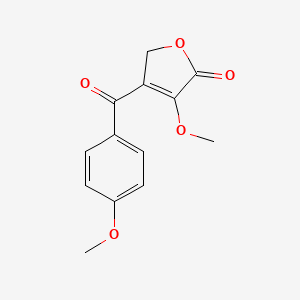
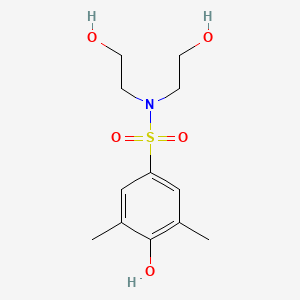
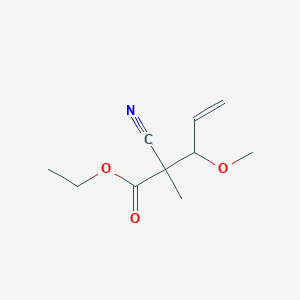
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
